molecular formula C18H19FN2O4S B4648836 1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide

1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide

Cat. No.: B4648836
M. Wt: 378.4 g/mol
InChI Key: GUEJFMLEHDFLLI-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a methanesulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorobenzene with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a morpholine derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding sulfonic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential as an enzyme inhibitor, affecting specific biochemical pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathway it regulates. The presence of the fluorophenyl group and morpholine ring contributes to its binding affinity and specificity.

Comparison with Similar Compounds

1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone: This compound shares the fluorophenyl and morpholine groups but differs in its overall structure and chemical properties.

    1-(2-fluorophenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone: Another similar compound with a different core structure, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-7-3-1-5-14(16)13-26(23,24)20-17-8-4-2-6-15(17)18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEJFMLEHDFLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide

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